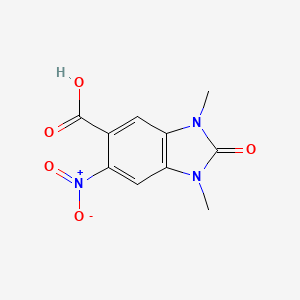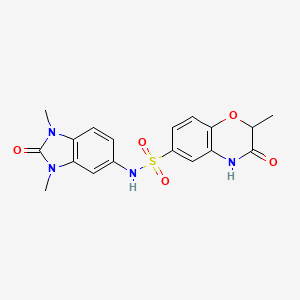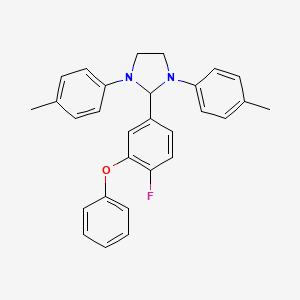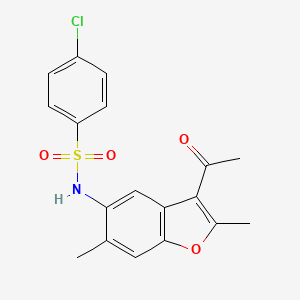
1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジメチル-6-ニトロ-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボン酸は、ベンゾイミダゾールファミリーに属するヘテロ環式化合物です。ベンゾイミダゾールは、幅広い生物活性で知られており、医薬品化学で広く使用されています。
2. 製法
合成経路と反応条件
1,3-ジメチル-6-ニトロ-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボン酸の合成は、通常、ベンゾイミダゾール前駆体のニトロ化、続いてメチル化とカルボキシル化を含む。一般的な方法には、次のものがあります。
ニトロ化: ベンゾイミダゾール前駆体は、低温で濃硝酸と硫酸の混合物を使用してニトロ化されます。
メチル化: ニトロ化された生成物は、次に、炭酸カリウムなどの塩基の存在下で、ヨードメタンまたは硫酸ジメチルを使用してメチル化されます。
工業的製造方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器の使用と反応条件の最適化により、収率と純度を高めることができます。さらに、工業的方法では、再結晶やクロマトグラフィーなどの高度な精製技術が組み込まれている場合もあります。
3. 化学反応解析
反応の種類
1,3-ジメチル-6-ニトロ-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボン酸は、いくつかの種類の化学反応を起こします。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。
還元: この化合物は、使用される試薬や条件に応じて、さまざまな酸化生成物を形成するように酸化できます。
置換: メチル基は、求核置換反応により、他の官能基に置換できます。
一般的な試薬と条件
酸化: 水素ガス、パラジウム触媒。
還元: 過マンガン酸カリウム、三酸化クロム。
置換: 水素化ナトリウム、ハロアルカン。
主な生成物
アミノ誘導体: ニトロ基の還元によって生成されます。
酸化生成物: 化合物のさまざまな酸化状態。
置換誘導体: 求核置換反応によって生成されます。
4. 科学研究への応用
1,3-ジメチル-6-ニトロ-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボン酸には、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な抗菌性と抗ウイルス性について研究されています。
医学: 特に抗炎症作用と抗がん作用のために、創薬における潜在的な用途について調査されています。
工業: 新しい材料の開発や、さまざまな化学反応における触媒として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid typically involves the nitration of a benzimidazole precursor followed by methylation and carboxylation. One common method includes:
Nitration: The benzimidazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Methylation: The nitrated product is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Oxidized Products: Various oxidation states of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
1,3-Dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
1,3-ジメチル-6-ニトロ-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボン酸の作用機序は、特定の分子標的と経路との相互作用に関与しています。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するように還元され、さまざまな生物学的効果をもたらします。この化合物は、特定の酵素や受容体を阻害することもあり、その生物活性に寄与しています。
類似化合物との比較
類似化合物
1,3-ジメチル-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボン酸: ニトロ基を欠いているが、同様のコア構造を共有しています。
6-ニトロ-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボン酸: メチル基を欠いているが、ニトロ基とカルボン酸基を含んでいます。
独自性
1,3-ジメチル-6-ニトロ-2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボン酸は、ニトロ基とカルボン酸基の両方を有しているため、独自の化学的および生物学的特性を持っています。
特性
分子式 |
C10H9N3O5 |
|---|---|
分子量 |
251.20 g/mol |
IUPAC名 |
1,3-dimethyl-6-nitro-2-oxobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O5/c1-11-7-3-5(9(14)15)6(13(17)18)4-8(7)12(2)10(11)16/h3-4H,1-2H3,(H,14,15) |
InChIキー |
WGKLSOFTFJEFIU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole](/img/structure/B11477782.png)


![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11477793.png)
![Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate](/img/structure/B11477800.png)
![7-{2-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11477804.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide](/img/structure/B11477807.png)
![2,4-Dioxo-6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11477812.png)
![7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11477818.png)
![5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11477824.png)
![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B11477849.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477854.png)
![1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11477855.png)

